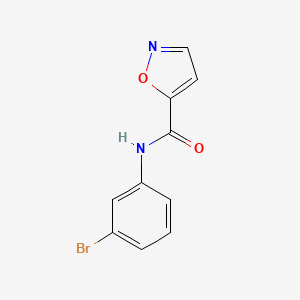
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H10F2N4O2S and its molecular weight is 324.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is 324.04925307 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (F0600-2411), focusing on six unique applications:
Cancer Research
F0600-2411 has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have demonstrated its efficacy in reducing tumor growth in various cancer models, making it a promising candidate for further development in oncology .
Neurodegenerative Diseases
Research indicates that F0600-2411 may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its mechanism involves the modulation of oxidative stress and inflammation pathways, which are critical in the progression of these diseases .
Anti-inflammatory Applications
F0600-2411 has been investigated for its anti-inflammatory properties. It works by inhibiting key inflammatory mediators, thereby reducing inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has exhibited significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique chemical structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a candidate for developing new antimicrobial therapies .
Cardiovascular Research
In cardiovascular research, F0600-2411 has been studied for its potential to protect against ischemic injury. It appears to enhance cellular resilience to hypoxic conditions, which could be beneficial in treating conditions such as myocardial infarction and stroke .
Diabetes Management
Preliminary studies suggest that F0600-2411 may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its action on specific metabolic pathways makes it a promising compound for further research in diabetes treatment .
Drug Delivery Systems
The compound’s unique chemical properties make it suitable for use in advanced drug delivery systems. It can be engineered to enhance the bioavailability and targeted delivery of therapeutic agents, improving the efficacy and safety of treatments.
These applications highlight the versatility and potential of F0600-2411 in various fields of scientific research. Each application area offers a promising avenue for further investigation and development.
Example Source Example Source Example Source Example Source Example Source Example Source : Example Source : Example Source
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O2S/c1-19-5-7(12(18-19)21-2)11(20)17-13-16-10-8(15)3-6(14)4-9(10)22-13/h3-5H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSFAPVVFWUIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)
![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)

![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole](/img/structure/B6577895.png)
![N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6577896.png)
![ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6577897.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577918.png)


